Cas no 2092512-55-3 (5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid)

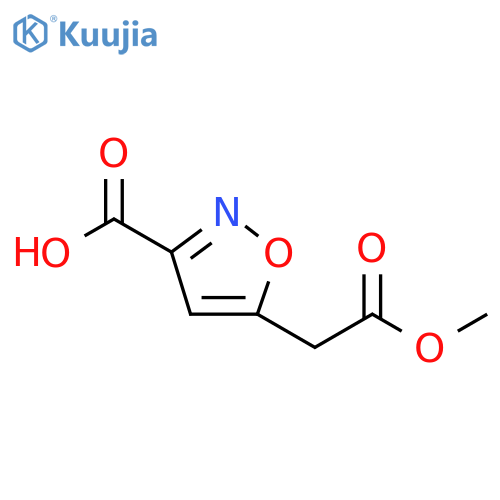

2092512-55-3 structure

商品名:5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid

CAS番号:2092512-55-3

MF:C7H7NO5

メガワット:185.134182214737

MDL:MFCD34594318

CID:5407593

PubChem ID:131602427

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid

- 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid

-

- MDL: MFCD34594318

- インチ: 1S/C7H7NO5/c1-12-6(9)3-4-2-5(7(10)11)8-13-4/h2H,3H2,1H3,(H,10,11)

- InChIKey: NZEJNHJWNUTMRG-UHFFFAOYSA-N

- ほほえんだ: C(C1ON=C(C(=O)O)C=1)C(=O)OC

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28707819-10.0g |

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |

2092512-55-3 | 95.0% | 10.0g |

$5283.0 | 2025-03-19 | |

| 1PlusChem | 1P02895P-250mg |

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |

2092512-55-3 | 95% | 250mg |

$813.00 | 2023-12-19 | |

| Enamine | EN300-28707819-10g |

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |

2092512-55-3 | 95% | 10g |

$5283.0 | 2023-09-06 | |

| 1PlusChem | 1P02895P-50mg |

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |

2092512-55-3 | 95% | 50mg |

$402.00 | 2023-12-19 | |

| 1PlusChem | 1P02895P-5g |

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |

2092512-55-3 | 95% | 5g |

$4465.00 | 2023-12-19 | |

| 1PlusChem | 1P02895P-10g |

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |

2092512-55-3 | 95% | 10g |

$6592.00 | 2023-12-19 | |

| Aaron | AR0289E1-500mg |

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |

2092512-55-3 | 95% | 500mg |

$1344.00 | 2025-02-15 | |

| 1PlusChem | 1P02895P-500mg |

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |

2092512-55-3 | 95% | 500mg |

$1248.00 | 2023-12-19 | |

| Aaron | AR0289E1-50mg |

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |

2092512-55-3 | 95% | 50mg |

$417.00 | 2025-02-15 | |

| 1PlusChem | 1P02895P-2.5g |

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |

2092512-55-3 | 95% | 2.5g |

$3039.00 | 2023-12-19 |

5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

2092512-55-3 (5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量